molecular formula C11H10N2O2 B11785191 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole

Cat. No.: B11785191
M. Wt: 202.21 g/mol
InChI Key: YDOYJUKJQTYETO-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole is unique due to its combination of a dihydrobenzo dioxin moiety with an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-imidazole

InChI

InChI=1S/C11H10N2O2/c1-2-8(9-6-12-7-13-9)11-10(3-1)14-4-5-15-11/h1-3,6-7H,4-5H2,(H,12,13)

InChI Key

YDOYJUKJQTYETO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=CN=CN3

Origin of Product

United States

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